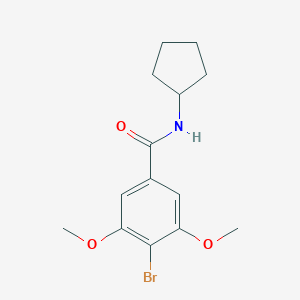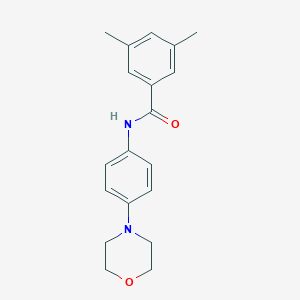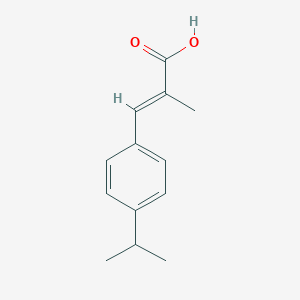
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide, commonly known as Bromocriptine, is a synthetic ergot alkaloid derivative that has been widely used in scientific research. It is a potent dopamine receptor agonist that has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. In
作用機序
Bromocriptine is a potent dopamine receptor agonist that acts on both D2 and D3 dopamine receptors in the brain. It has been found to inhibit the release of prolactin from the pituitary gland, which is responsible for lactation and reproductive function. It also acts on the mesolimbic and mesocortical pathways in the brain, which are involved in reward, motivation, and cognition.
Biochemical and Physiological Effects:
Bromocriptine has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease prolactin levels in the blood, which can lead to a decrease in lactation and an increase in fertility. It has also been found to improve insulin sensitivity and glucose tolerance in patients with type 2 diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
実験室実験の利点と制限
Bromocriptine has several advantages as a research tool. It is a potent dopamine receptor agonist that can be used to activate specific dopamine receptor subtypes in the brain. It is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to its use. It has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the drug in the bloodstream. Additionally, it has been found to have off-target effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Bromocriptine. One area of research is the development of more selective dopamine receptor agonists that can activate specific dopamine receptor subtypes in the brain. Another area of research is the investigation of the neuroprotective effects of Bromocriptine in human clinical trials. Additionally, there is a need for more research on the off-target effects of Bromocriptine on other neurotransmitter systems, which can help to improve the interpretation of experimental results.
Conclusion:
In conclusion, Bromocriptine is a potent dopamine receptor agonist that has been widely used in scientific research. It has a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology. It has been found to have several advantages as a research tool, but there are also some limitations to its use. Future research on Bromocriptine will help to improve our understanding of its mechanism of action and potential applications in human health and disease.
合成法
Bromocriptine can be synthesized by the reaction of 3,5-dimethoxybenzamide with cyclopentylbromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by column chromatography. The purity of the product can be determined by high-performance liquid chromatography or mass spectrometry.
科学的研究の応用
Bromocriptine has been extensively used in scientific research due to its ability to activate dopamine receptors in the brain. It has been found to have a wide range of applications in various fields of science, including neuroscience, endocrinology, and reproductive biology.
特性
製品名 |
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C14H18BrNO3 |
分子量 |
328.2 g/mol |
IUPAC名 |
4-bromo-N-cyclopentyl-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C14H18BrNO3/c1-18-11-7-9(8-12(19-2)13(11)15)14(17)16-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
UJIVZXOQKYVUCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |
正規SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)


![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)
![N-[4-(dimethylamino)phenyl]-5-nitro-2-furamide](/img/structure/B253153.png)




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)